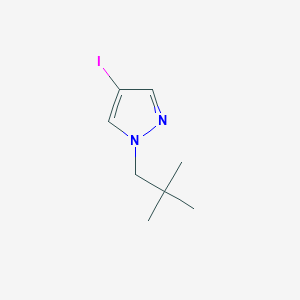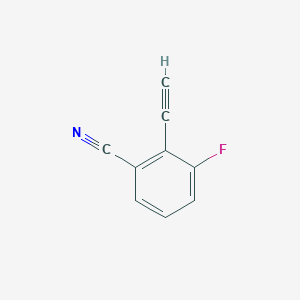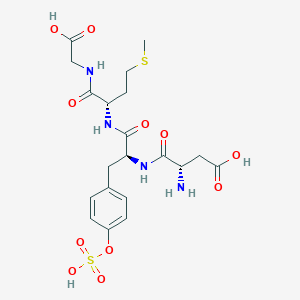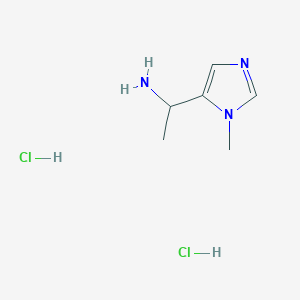![molecular formula C11H7ClN4OS B1459974 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 929973-42-2](/img/structure/B1459974.png)
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H7ClN4OS and its molecular weight is 278.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The compound inhibits tyrosine kinases, disrupting downstream signaling pathways. This interference affects cell growth, survival, and other cellular processes .
- ERK inhibition may further impact cancer cell proliferation and differentiation .
Target of Action
- The primary targets of this compound include:
- These enzymes play a crucial role in cell signaling and regulation. They phosphorylate amino acids on substrate proteins, leading to downstream cellular changes such as cell growth, migration, differentiation, apoptosis, and death . ERKs are involved in cell proliferation, differentiation, and survival. Inhibition of ERKs can impact cancer cell behavior . The compound also interacts with phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .
Mode of Action
Biochemical Pathways
- The affected pathways include:
- Growth factor ligands bind to RTKs’ extracellular regions, leading to receptor activation through ligand-induced dimerization or oligomerization. This activates protein tyrosine kinases, triggering downstream signaling .
Biochemical Analysis
Biochemical Properties
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, primarily through its interaction with cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. The compound acts as an inhibitor of CDK2/cyclin A2, thereby preventing the phosphorylation of target proteins and halting cell cycle progression . This interaction is characterized by the formation of hydrogen bonds between the compound and the active site of CDK2, leading to enzyme inhibition .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, the compound induces cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, it promotes apoptosis, or programmed cell death, by activating caspase-3 and suppressing anti-apoptotic proteins such as Bcl-2 . These effects are mediated through the inhibition of CDK2, which disrupts cell signaling pathways and gene expression involved in cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of CDK2. This binding is facilitated by hydrogen bonds with key amino acids in the enzyme’s active site, such as Leu83 . The inhibition of CDK2 leads to a decrease in the phosphorylation of downstream targets, resulting in cell cycle arrest and apoptosis . Furthermore, the compound’s interaction with CDK2 alters gene expression patterns, promoting the expression of pro-apoptotic genes and suppressing anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The effects may diminish over time due to the development of resistance mechanisms in some cell populations .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . The therapeutic window for the compound is relatively narrow, necessitating careful dosage optimization to achieve maximum efficacy with minimal adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways . The compound undergoes oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites are then excreted through the urine and feces . The compound’s interaction with cytochrome P450 enzymes plays a significant role in its metabolism, influencing its pharmacokinetic properties and bioavailability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilicity allows it to diffuse easily across cell membranes, while specific transporters facilitate its uptake and distribution within cells . Once inside the cell, the compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s ability to target these compartments is influenced by its chemical structure and post-translational modifications . In the nucleus, the compound interacts with CDK2 and other nuclear proteins, modulating gene expression and cell cycle progression . In the cytoplasm, it influences various signaling pathways involved in cell survival and apoptosis .
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQLSEOYRIQWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1459892.png)
![2-({2-[(4-Methylphenyl)amino]-2-oxoethyl}thio)ethyl chloroacetate](/img/structure/B1459893.png)





![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B1459904.png)



![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)

